molecular formula C9H14O2 B575593 Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate CAS No. 180400-04-8

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate

Cat. No. B575593
CAS RN: 180400-04-8
M. Wt: 154.209
InChI Key: LRMKXSCOCAPOET-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate, commonly known as TMCC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. TMCC is a colorless liquid that has a boiling point of 125-126°C and a molecular weight of 172.24 g/mol.

Scientific Research Applications

TMCC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of TMCC is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of complex molecules. TMCC has also been used as a ligand in catalysis, where it has been shown to improve the efficiency and selectivity of various reactions. Additionally, TMCC has been studied for its potential applications in materials science, where it has been used as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of TMCC is not well understood, but it is believed to involve the formation of a cyclopropene intermediate that undergoes various reactions to form the desired product. The copper catalyst used in the synthesis method is believed to play a crucial role in the mechanism of action by facilitating the formation of the cyclopropene intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TMCC, and more research is needed in this area. However, studies have shown that TMCC is relatively non-toxic and has low acute toxicity. It is also believed to be relatively stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMCC is its versatility and ease of use in organic synthesis. It is also relatively inexpensive and readily available. However, one of the main limitations of TMCC is its instability under certain conditions, such as exposure to light and air. Additionally, the use of copper catalysts in the synthesis method can be problematic due to their toxicity and potential environmental impact.

Future Directions

There are several future directions for the study of TMCC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of TMCC and the development of new applications in various scientific fields. Additionally, more research is needed on the biochemical and physiological effects of TMCC to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, TMCC is a versatile and promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMCC have been discussed in this paper. Further research is needed to fully understand the potential of TMCC and its applications in various scientific fields.

Synthesis Methods

TMCC can be synthesized via several methods, including the reaction of ethyl acetoacetate with trimethylsilyl diazomethane, the reaction of ethyl diazoacetate with trimethylsilyl chloride, and the reaction of ethyl acetoacetate with methylmagnesium bromide. However, the most common synthesis method involves the reaction of ethyl acetoacetate with trimethylsilyldiazomethane in the presence of a copper catalyst.

properties

IUPAC Name

ethyl 2,3,3-trimethylcyclopropene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMKXSCOCAPOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate

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